![molecular formula C9H8N2O2S B3102276 3-(Methylthio)-5-nitro-1H-indole CAS No. 1416438-63-5](/img/structure/B3102276.png)
3-(Methylthio)-5-nitro-1H-indole
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter), odor, and taste if applicable .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to a substance’s ability to undergo chemical changes or reactions .Scientific Research Applications
Indole Derivatives and Anticancer Activity
- Indole derivatives, including 3-(Methylthio)-5-nitro-1H-indole analogs, have been investigated for their anticancer properties. One study designed and synthesized a novel AT1 angiotensin II receptor antagonist with a structure related to indole derivatives. This compound displayed significant anti-hypertensive and anti-tumor effects, highlighting the potential therapeutic applications of indole derivatives in cancer treatment (Bao et al., 2015).
Indole-3-carbinol and its Derivatives in Cancer Research
- Indole-3-carbinol (I3C) and its derivatives, which share a core indole structure with this compound, have been extensively studied for their chemopreventive and therapeutic effects against various cancers. Studies have shown that these compounds can modulate key signaling pathways, influencing cell proliferation, apoptosis, and cancer progression. For instance, one study discovered a potent I3C-derived antitumor agent that affects multiple signaling pathways in prostate cancer cells, suggesting the complexity and potential efficacy of indole derivatives in cancer therapy (Weng et al., 2007).
Gastroprotective Effects of Indole Alkaloids
- Indole alkaloids, related to the indole structure, have shown gastroprotective properties in animal models. A study on the indole alkaloids mixture from Himatanthus lancifolius demonstrated potent gastroprotective effects, including the modulation of antioxidant capacity and nitric oxide mechanisms, which could be relevant for understanding the biological activities of indole derivatives like this compound (Baggio et al., 2005).
Indole Derivatives and Neuroprotective Effects
- Research on indole derivatives has also extended to neuroprotective effects. For example, the study of indole-3-acetic acid derivatives on rat embryos suggested that certain indole compounds could influence neuroepithelial cells, potentially offering insights into the neurodevelopmental impact of indole derivatives, including this compound (Furukawa et al., 2005).
Mechanism of Action
Target of Action
Indole derivatives, such as 3-(Methylthio)-5-nitro-1H-indole, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used for the treatment of various disorders, including cancer cells and microbes . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes at the molecular and cellular levels
Biochemical Pathways
Indole derivatives are known to influence various biological pathways, but the exact pathways and their downstream effects for this specific compound need further investigation .
Result of Action
Indole derivatives are known to have various biologically vital properties
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methylsulfanyl-5-nitro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-14-9-5-10-8-3-2-6(11(12)13)4-7(8)9/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNNQJOOWSYFPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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